カルデノリド B-1

説明

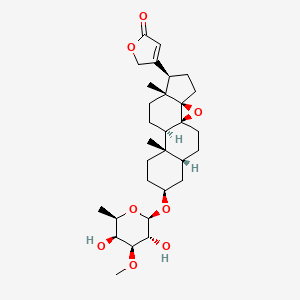

Cardenolide B-1 is a useful research compound. Its molecular formula is C30H44O8 and its molecular weight is 532.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cardenolide B-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cardenolide B-1 including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

殺貝活性

カルデノリド抽出物は、殺貝活性を持つことがわかっています。 ある研究では、アデニウム・アラビクムからの2つのカルデノリド抽出物と、カロトロピス・プロセラからの1つのカルデノリド抽出物を、有害な陸生カタツムリであるモノカ・カンティアナに対して評価しました {svg_1}. 植物抽出物は、一般的に使用されている殺虫剤であるメトミルよりも毒性が高いことがわかりました {svg_2}. これは、カルデノリドは、陸生カタツムリの防除または、新しい、効果的かつ環境に優しい殺貝剤の開発に使用できることを示唆しています {svg_3}.

植物ステロイドの生合成

カルデノリドは、植物ステロイドの生合成において重要な役割を果たします。 研究者は、CYP87Aファミリーからの2つの酵素を、植物ステロイドの生合成の前駆体であるプレグネノロンの形成を触媒する重要な酵素として特定しました {svg_4}. この発見は、医療用途のための高品質ステロイド化合物を安価で持続可能な方法で生産するためのプラットフォームの開発に役立つ可能性があります {svg_5}.

心臓病の治療

カルデノリドは、心臓病の治療に使用されてきました。 カルデノリドは心臓筋に直接作用し、心不全や不整脈の治療に使用されてきました {svg_6}. 植物におけるこれらのステロイド分子の生合成経路の発見は、心臓病に対するより効果的な治療法の開発につながる可能性があります {svg_7}.

様々な癌の治療

心臓への影響に加えて、カルデノリドは近年、様々な癌の治療に大きな成功を収めて使用されてきました {svg_8}. 植物がどのようにこれらの非常に複雑な分子を合成するかを理解することは、より効果的な癌治療法の開発につながる可能性があります {svg_9}.

寄生虫からの保護

カルデノリドは、オオカバマダラを寄生虫から保護することがわかっています。 ある研究では、4種類のカルデノリドの混合物が寄生虫感染を大幅に減少させることが確認されました {svg_10}.

害虫駆除

カルデノリドは、害虫駆除に潜在的に使用できる可能性があります。 前述のように、カルデノリドは殺貝活性を持つことがわかっています {svg_11}. これは、カルデノリドは他の害虫の防除にも使用できることを示唆しています。

作用機序

Target of Action

Cardenolide B-1, like other cardenolides, primarily targets the Na+/K±ATPase enzyme . This enzyme is responsible for maintaining the sodium and potassium ion gradients across cell membranes . It has also been suggested that the nucleolus and c-Myc could be potential targets of cardenolide-mediated antitumor activity .

Mode of Action

Cardenolides are known to inhibit the activity of Na+/K±ATPase . They act as highly specific allosteric inhibitors of this enzyme . The interaction of Cardenolide B-1 with its targets leads to changes in the cellular ion balance, which can have various downstream effects .

Biochemical Pathways

Cardenolide B-1 affects the biochemical pathways related to the function of Na+/K±ATPase and potentially the nucleolar structure and c-Myc expression . The biosynthesis of cardenolides, including Cardenolide B-1, involves pregnane derivatives (pregnenolone or progesterone) that are derived from either cholesterol or phytosterols (for example, β-sitosterol) . Two cytochrome P450, family 87, subfamily A (CYP87A) enzymes act on both cholesterol and phytosterols to form pregnenolone, the first committed step in cardenolide biosynthesis .

Pharmacokinetics

It is known that cardenolides, in general, have a narrow therapeutic window . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cardenolide B-1 and their impact on its bioavailability.

Result of Action

The primary result of Cardenolide B-1’s action is the disruption of the sodium and potassium ion balance across cell membranes due to the inhibition of Na+/K±ATPase . This can lead to various cellular effects, including potential antitumor activity . In the context of cancer, it has been suggested that cardenolides can disorganize nucleolar structure and function, impair cyclin-dependent kinase and c-Myc expression, and disrupt cancer cell-specific perinucleolar bodies .

Action Environment

The action of Cardenolide B-1 can be influenced by various environmental factors. For instance, the production of cardenolides in plants is subject to natural selection by herbivores and can be impacted by both biotic and abiotic environmental factors . .

生化学分析

Biochemical Properties

Cardenolide B-1 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary targets of Cardenolide B-1 is the sodium-potassium adenosine triphosphatase enzyme, which is crucial for maintaining the sodium and potassium ion gradients across cell membranes . By inhibiting this enzyme, Cardenolide B-1 disrupts ion homeostasis, leading to increased intracellular calcium levels. This interaction is essential for its therapeutic effects on heart conditions, as it enhances cardiac contractility . Additionally, Cardenolide B-1 has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

Cardenolide B-1 exerts various effects on different types of cells and cellular processes. In cardiac cells, it enhances contractility by increasing intracellular calcium levels, which is beneficial for treating heart failure and arrhythmias . In cancer cells, Cardenolide B-1 induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells pathway . This compound also affects gene expression and cellular metabolism, leading to altered cellular functions and reduced tumor growth .

Molecular Mechanism

The molecular mechanism of action of Cardenolide B-1 involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the sodium-potassium adenosine triphosphatase enzyme, Cardenolide B-1 inhibits its activity, leading to increased intracellular sodium levels . This, in turn, causes a rise in intracellular calcium levels through the sodium-calcium exchanger, enhancing cardiac contractility . In cancer cells, Cardenolide B-1 modulates the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, leading to decreased cell proliferation and increased apoptosis . These molecular interactions highlight the compound’s potential therapeutic applications in both cardiac and cancer treatments.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cardenolide B-1 have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Cardenolide B-1 remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that Cardenolide B-1 can sustain its therapeutic effects over extended periods, although its potency may decrease with time .

Dosage Effects in Animal Models

The effects of Cardenolide B-1 vary with different dosages in animal models. At low doses, the compound exhibits therapeutic benefits, such as enhanced cardiac contractility and anticancer effects . At high doses, Cardenolide B-1 can induce toxic effects, including arrhythmias and other adverse reactions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications .

Metabolic Pathways

Cardenolide B-1 is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . These metabolic processes affect the compound’s bioavailability and efficacy, as well as its potential interactions with other drugs . Additionally, Cardenolide B-1 influences metabolic flux and metabolite levels, further impacting cellular functions and therapeutic outcomes .

Transport and Distribution

The transport and distribution of Cardenolide B-1 within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by the sodium-potassium adenosine triphosphatase enzyme, which also serves as its primary target . Once inside the cells, Cardenolide B-1 binds to intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the compound’s therapeutic effects and potential side effects .

Subcellular Localization

Cardenolide B-1 exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with the sodium-potassium adenosine triphosphatase enzyme and other intracellular proteins . This localization is essential for its therapeutic effects, as it allows Cardenolide B-1 to modulate ion homeostasis and cell signaling pathways effectively . Additionally, post-translational modifications and targeting signals may direct Cardenolide B-1 to specific cellular compartments, further influencing its activity and function .

特性

IUPAC Name |

3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O8/c1-16-23(32)25(34-4)24(33)26(36-16)37-19-6-9-27(2)18(14-19)5-11-29-21(27)8-10-28(3)20(7-12-30(28,29)38-29)17-13-22(31)35-15-17/h13,16,18-21,23-26,32-33H,5-12,14-15H2,1-4H3/t16-,18-,19+,20-,21-,23+,24-,25+,26+,27+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZPCWNXFYPMNP-QMBFAAFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC[C@@H]6C7=CC(=O)OC7)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Cardenolide B-1 and where is it found?

A1: Cardenolide B-1 (1) is a novel cardenolide monoglycoside discovered in the methanol extract of Nerium oleander stems and twigs []. This compound, along with another new cardenolide (Cardenolide B-2) and the previously uncharacterized natural compound oleagenin, were isolated and their structures elucidated using spectroscopic data [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。